molecular formula C10H26Cl3N3 B1461103 [2-(Methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride CAS No. 1803588-55-7

[2-(Methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride

Cat. No.: B1461103
CAS No.: 1803588-55-7
M. Wt: 294.7 g/mol
InChI Key: UNHCKDCYPQODKY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride typically involves the reaction of piperidine derivatives with methylamine. One common method includes the use of phenylsilane as a key reagent, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

[2-(Methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce amines or other reduced forms of the compound.

Scientific Research Applications

[2-(Methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [2-(Methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound undergoes sequential cascades of hydroxyl oxidation, amination, and imine reduction via a metal catalyst . These reactions result in the formation of new C-N bonds and the modulation of various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable for various scientific and industrial applications.

Properties

IUPAC Name

N-methyl-N'-(2-piperidin-1-ylethyl)ethane-1,2-diamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3.3ClH/c1-11-5-6-12-7-10-13-8-3-2-4-9-13;;;/h11-12H,2-10H2,1H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHCKDCYPQODKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCNCCN1CCCCC1.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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